Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate
Description
Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate is an organic compound with intricate structure and notable properties
Properties
IUPAC Name |
butyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-2-3-10-33-23(29)16-4-6-17(7-5-16)25-24(30)26-18-13-22(28)27(15-18)19-8-9-20-21(14-19)32-12-11-31-20/h4-9,14,18H,2-3,10-13,15H2,1H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXMIIAWLGRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Benzodioxin Formation: The synthesis begins with the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring. This step often involves the cyclization of suitable catechol derivatives using dihalogen compounds under basic conditions.
Pyrrolidine Formation: The next phase involves the formation of the pyrrolidine ring. This typically uses reagents like primary amines and suitable alkyne or alkene precursors under reductive amination conditions.
Final Assembly: The butyl ester is introduced in the final step via esterification reactions, often employing acid catalysis with butanol and carboxylic acid derivatives. The urea linkage is formed by reacting isocyanates with amine groups on the intermediate compounds, under controlled temperatures to avoid unwanted side reactions.
Industrial Production Methods
Batch Production: Conventional batch reactors are used for stepwise synthesis, enabling precise control over each stage of the reaction.
Continuous Flow Chemistry: This method offers higher efficiency and scalability, with the compound synthesized in a seamless, automated process minimizing human intervention.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation at specific sites, notably at the pyrrolidine ring and benzoate ester moiety.
Reduction: Reduction reactions typically target the urea and ester functionalities.
Substitution: Substitution reactions may involve halogenation, nitration, or sulfonation, predominantly occurring on the aromatic rings.
Common Reagents and Conditions
Oxidation: Employing reagents like potassium permanganate (KMnO₄) or chromic acid under acidic conditions.
Reduction: Using hydrogen gas (H₂) with catalysts such as palladium on carbon (Pd/C) under mild pressures.
Substitution: Nitrating agents like nitric acid (HNO₃) and sulfonating agents like sulfuric acid (H₂SO₄) are commonly used.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids are typical outcomes of oxidation.
Reduction Products: Amine derivatives and alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the parent compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has shown potential as an anticancer agent due to its structural similarity to known bioactive molecules that interact with cancer cell pathways. Research indicates that derivatives of the benzo[d]dioxin structure can inhibit tumor growth by targeting specific receptors involved in cell proliferation and survival .
-
Drug Design :
- In drug discovery, Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate serves as a scaffold for synthesizing new compounds with enhanced biological activity. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it a suitable candidate for further modifications to improve efficacy against various diseases .
- Neuroprotective Effects :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
-
Synthesis and Characterization :
- A study published in Molecules detailed the synthesis of this compound through a multi-step process involving the reaction of benzoic acid derivatives with amines under controlled conditions. The resulting product was characterized using NMR and mass spectrometry, confirming its structure and purity .
- Biological Evaluation :
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound's effects are mediated through its interaction with biological macromolecules. Its benzodioxin and pyrrolidine rings offer a unique binding affinity towards various enzymes and receptors, modulating their activity.
Molecular Targets and Pathways Involved
Enzyme Inhibition: It targets enzymes such as kinases and proteases, crucial in cell signaling and metabolic pathways.
Receptor Binding: The compound can interact with G-protein coupled receptors (GPCRs), influencing signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds and Their Characteristics
Butyl 4-hydroxybenzoate: Shares the butyl ester moiety but lacks the complex urea and pyrrolidine structures.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)urea: Contains the benzodioxin and urea linkage but differs in the rest of the structure.
Pyrrolidin-3-one Derivatives: Similar pyrrolidine core but vary widely in functional groups attached.
Highlighting Its Uniqueness
Structural Complexity: Unlike simpler analogs, it contains multiple functional groups, contributing to diverse chemical reactivity and biological interactions.
Application Scope: Broader range of applications, particularly in cutting-edge research areas like medicinal chemistry and materials science.
Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate represents a fascinating subject for further exploration in both academic and industrial settings due to its unique structural and functional attributes.
Biological Activity
Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 370.45 g/mol. The structure features a butyl group linked to a ureido moiety and a benzoate group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxin ring and subsequent functionalization. While specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized using similar methodologies involving coupling reactions and cyclization processes .
Anticancer Activity
Recent studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer properties. For instance, derivatives of this structure have shown promising results in inhibiting various cancer cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 24.74 | |
| Compound B | HCT-116 | 4.38 | |
| Butyl Derivative | HL-60 | 50 |
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial properties. Studies have shown that these compounds possess significant bacteriostatic effects against various pathogens including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Microorganism Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 5000 | |
| Compound D | Escherichia coli | 2500 |
Case Studies
A notable case study involved the evaluation of a related compound's efficacy against resistant strains of bacteria. The study revealed that modifications to the dioxin structure enhanced its activity against resistant strains significantly compared to standard antibiotics .
Q & A
Q. What are the key challenges in synthesizing Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate, and how can they be addressed methodologically?
Answer: The synthesis involves three critical steps:
Formation of the 5-oxopyrrolidin-3-yl urea linkage : Use carbodiimide coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group of 5-oxopyrrolidin-3-carboxylic acid derivatives for urea bond formation with an amine-containing dihydrobenzodioxin intermediate .
Selective esterification of the benzoate group : Employ butanol under acidic catalysis (e.g., H₂SO₄) to esterify the carboxylic acid moiety while avoiding hydrolysis of the urea bond.
Purification challenges : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) is recommended to resolve byproducts from multi-step reactions .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5-7.5 ppm for NH protons) and ester group (δ ~4.2-4.4 ppm for butyl OCH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₅H₂₆N₂O₆: 466.18 g/mol) with <2 ppm error.
- HPLC-PDA : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm to assess purity (>98%) .
Q. How can researchers mitigate instability of the dihydrobenzodioxin moiety during storage?
Answer:
- Storage conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the dihydrobenzodioxin ring.
- Lyophilization : Lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) to avoid hydrolysis .
Advanced Research Questions
Q. What computational strategies are effective for predicting the target binding affinity of this compound, given its structural complexity?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinase domains or GPCRs), focusing on the urea group’s hydrogen-bonding capacity and the dihydrobenzodioxin’s hydrophobic surface .
- MD simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the pyrrolidinone ring under physiological conditions .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?
Answer:
- Solubility profiling : Use a shake-flask method with HPLC quantification across solvents (e.g., DMSO, ethanol, hexane). Contradictions often arise from polymorphic forms; characterize crystalline vs. amorphous states via X-ray diffraction .
- Co-solvent systems : Optimize DMSO-water gradients (e.g., 10-30% DMSO) for in vitro assays to balance solubility and biological compatibility .
Q. What in vitro models are suitable for evaluating the compound’s metabolic stability?
Answer:
- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS. Focus on esterase-mediated hydrolysis of the butyl benzoate group .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions due to the dihydrobenzodioxin’s aromatic system .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the urea linker’s pharmacological profile?
Answer:
- Analog synthesis : Replace the urea group with thiourea or amide linkages and compare bioactivity in kinase inhibition assays (e.g., JNK or p38 MAPK) .
- Pharmacophore mapping : Generate QSAR models using Schrödinger’s Phase software to correlate substituent electronegativity with target affinity .
Methodological Tables
Q. Table 1. Key Stability Parameters Under Stress Conditions
Q. Table 2. Recommended In Vitro Assay Conditions
| Parameter | Optimal Value | Rationale | Reference |
|---|---|---|---|
| Solvent | 20% DMSO in PBS | Balances solubility and cell viability | |
| Incubation time | 24-48 hours | Accounts for slow ester hydrolysis |
Critical Data Contradictions
- vs. 9 : Conflicting melting points for brominated analogs suggest potential polymorphic variations. Researchers should characterize batch-specific crystallinity via DSC .
- : Ethyl benzoate derivatives show variable bioactivity based on substituent electronegativity, implying SAR studies must control for electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
